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Compound of Interest

Compound Name: 4-(2-formylphenyl)benzoic Acid

Cat. No.: B112259

An In-depth Technical Guide to 4-(2-
formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The
information contained herein is compiled from publicly available data and is not intended to be
a substitute for professional scientific advice. While efforts have been made to ensure the
accuracy of the information, no warranty, express or implied, is made.

Introduction

4-(2-formylphenyl)benzoic acid is a bifunctional organic molecule belonging to the class of
biphenyl carboxylic acids. Its structure, featuring a carboxylic acid group and a formyl
(aldehyde) group on adjacent phenyl rings, makes it a valuable building block in organic
synthesis. The presence of these two reactive functional groups allows for a variety of chemical
transformations, making it a target of interest for the synthesis of more complex molecules,
including potential pharmaceutical candidates and materials with novel properties. This guide
provides a comprehensive overview of the known physical and chemical properties of 4-(2-
formylphenyl)benzoic acid, detailed experimental protocols for its synthesis and
characterization, and an exploration of the potential biological activities of related compounds.

Physical and Chemical Properties
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Direct experimental data for 4-(2-formylphenyl)benzoic acid is limited in the public domain.
The following tables summarize the available computed data for the target compound and
experimental data for the closely related isomer, 4-formylbenzoic acid, for comparative

purposes.

Physical Properties

4-(2-formylphenyl)benzoic  4-formylbenzoic acid

Property ) .
acid (Computed) (Experimental)
Molecular Formula C14H1003 CsHeOs
Molecular Weight 226.23 g/mol [1] 150.13 g/mol [2][3]
White to light yellow crystalline
Appearance
powder[2]
Melting Point - 256 °C[2]
- ) Sublimes before reaching
Boiling Point N )
boiling point[2]
Slightly soluble in hot water;
N very soluble in alcohol, ether,
Solubility ]
and chloroform[2]. Soluble in
DMSO.
pKa - 3.77 (at 25°C)

Chemical Properties & Spectral Data

The chemical reactivity of 4-(2-formylphenyl)benzoic acid is dictated by its two functional
groups: the carboxylic acid and the aldehyde. The carboxylic acid can undergo esterification,
amidation, and salt formation. The aldehyde group is susceptible to nucleophilic attack,
oxidation to a carboxylic acid, and reduction to an alcohol.
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5 ) Data for 4-formylbenzoic acid (for
roper
pery comparison)

5 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17
1H NMR (DMSO-ds) (d, J=8.2 Hz, 2H, Ar-H), 8.05 (d, J=8.2 Hz, 2H,
Ar-H)[4][5]

5 192.8 (CHO), 166.8 (COOH), 139.3, 135.5,

13C NMR (DMSO-ds
( ) 130.1, 129.8 (Ar-C)[6]

~3000 (broad, O-H), 1685 (C=0, acid), 1705

IR (KBr, cm~1) (C=0, aldehyde)[7]

Mass Spectrum (EI) m/z 150 (M+), 149, 121, 93, 65[8]

Experimental Protocols
Synthesis of 4-(2-formylphenyl)benzoic acid via Suzuki-
Miyaura Coupling

The most plausible synthetic route to 4-(2-formylphenyl)benzoic acid is the Suzuki-Miyaura
cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for
the synthesis of biaryl compounds.[9][10]

Reaction Scheme:
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Caption: Synthetic workflow for 4-(2-formylphenyl)benzoic acid.

Materials:
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e 2-Bromobenzaldehyde

» 4-Carboxyphenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]

e Potassium carbonate (K2CO3)

e Toluene

o Ethanol

e Deionized water

e 2 M Hydrochloric acid (HCI)

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-bromobenzaldehyde (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and
potassium carbonate (2.5 eq).

o Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The
total solvent volume should be sufficient to dissolve the reactants upon heating.

o Degassing: Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-
20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

o Catalyst Addition: Under a positive pressure of the inert gas, add the
tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq).
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e Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert
atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The
reaction is typically complete within 12-24 hours.

o Workup:
o Cool the reaction mixture to room temperature.
o Dilute the mixture with water and transfer it to a separatory funnel.

o Carefully acidify the agueous layer with 2 M HCI to a pH of approximately 2-3 to
precipitate the carboxylic acid product.

o Extract the product into ethyl acetate (3 x volume of the aqueous layer).
o Combine the organic layers and wash with water, followed by brine.
o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

o Filter to remove the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude product.

 Purification: The crude 4-(2-formylphenyl)benzoic acid can be purified by either column
chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or
by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl
acetate/hexane) to yield the pure product.

Potential Biological Activity and Signhaling Pathways

There is no specific biological activity or signaling pathway data available for 4-(2-
formylphenyl)benzoic acid in the reviewed literature. However, the biphenyl carboxylic acid
scaffold is present in a number of biologically active molecules. Derivatives of biphenyl
carboxylic acid have been investigated for various therapeutic applications, including as
anticancer, antifungal, and anti-inflammatory agents.[11][12]

Given its novel structure, a logical workflow for investigating the biological potential of 4-(2-
formylphenyl)benzoic acid would involve a series of in vitro screening assays.
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4-(2-formylphenyl)benzoic acid
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Caption: A potential workflow for biological activity screening.

This generalized workflow illustrates a rational approach to identifying and characterizing the
potential therapeutic value of a novel compound like 4-(2-formylphenyl)benzoic acid. Initial
broad screening against common cellular and biochemical targets can identify "hits,” which can
then be further investigated to elucidate their mechanism of action and potential for drug
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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